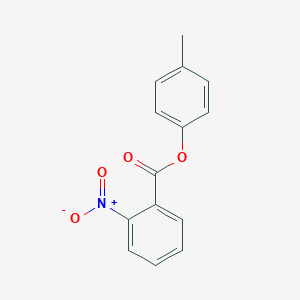
4-Methylphenyl 2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methylphenyl 2-nitrobenzoate is a useful research compound. Its molecular formula is C14H11NO4 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
4-Methylphenyl 2-nitrobenzoate serves as a significant intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of angiotensin II antagonists, commonly referred to as "Sartans," which are used to treat hypertension. The compound acts as a precursor for the synthesis of 2-(4-methylphenyl)-benzonitrile and its derivatives, essential for developing these antihypertensive drugs .
Table 1: Pharmaceutical Compounds Derived from this compound
| Compound Name | Application | Role of this compound |
|---|---|---|
| Sartans (Angiotensin II antagonists) | Hypertension treatment | Intermediate in synthesis |
| 2-(4-methylphenyl)-benzonitrile | Precursor for further synthesis | Key building block |
Organic Synthesis
In organic chemistry, this compound is utilized in various synthetic pathways. Its structure allows it to participate in cross-coupling reactions, which are fundamental in constructing complex organic molecules. For instance, it can be synthesized from methyl salicylate and subsequently used to produce other benzoate derivatives through nickel-catalyzed reactions .
Case Study: Synthesis of Methyl 2-(4-methylphenyl)benzoate
A notable case study involves the synthesis of methyl 2-(4-methylphenyl)benzoate via a nickel-mediated cross-coupling reaction. This method showcases the utility of this compound as an intermediate, highlighting its efficiency and selectivity in producing desired compounds .
Research Insights
Recent studies have explored the inhibitory effects of compounds derived from or related to this compound on various biological targets. For example, research has indicated that modifications to the compound's structure can enhance its potency against certain enzymes, suggesting potential applications in drug design and development aimed at specific diseases .
Environmental Considerations
While primarily recognized for its chemical applications, it is essential to consider the environmental implications of using such compounds. The degradation products and potential toxicity associated with their use must be evaluated to ensure safety and compliance with environmental regulations.
Table 2: Environmental Impact Assessment
| Aspect | Evaluation Criteria | Findings |
|---|---|---|
| Toxicity | Acute and chronic effects | Requires further investigation |
| Biodegradability | Rate of breakdown in natural environments | Limited data available |
| Regulatory Compliance | Adherence to environmental standards | Ongoing assessments needed |
Properties
Molecular Formula |
C14H11NO4 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(4-methylphenyl) 2-nitrobenzoate |
InChI |
InChI=1S/C14H11NO4/c1-10-6-8-11(9-7-10)19-14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3 |
InChI Key |
MJLXQKNXJKYSOA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















